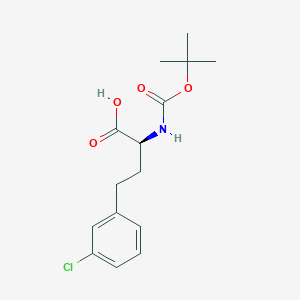

(S)-3-Chloro-a-(Boc-amino)benzenebutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(13(18)19)8-7-10-5-4-6-11(16)9-10/h4-6,9,12H,7-8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFFGTSHJOANJT-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC(=CC=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801137878 | |

| Record name | Benzenebutanoic acid, 3-chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801137878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260589-43-2 | |

| Record name | Benzenebutanoic acid, 3-chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260589-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanoic acid, 3-chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801137878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2s 2 Tert Butoxycarbonyl Amino 4 3 Chlorophenyl Butanoic Acid

Strategic Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. chemicalbook.com For (2S)-2-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid, the primary retrosynthetic disconnections focus on the formation of the stereogenic center and the construction of the carbon skeleton.

A key disconnection strategy involves breaking the Cα-N bond, which points to a precursor α-keto acid or an α-halo acid and an amine source. However, establishing the stereochemistry at the α-carbon via this route can be challenging. A more common and effective approach is the disconnection of the Cα-Cβ bond, leading to a chiral glycine (B1666218) enolate equivalent and a suitable electrophile, such as 3-chlorobenzyl bromide. This approach allows for the asymmetric alkylation of a glycine template, where the stereochemistry is controlled by a chiral auxiliary or a chiral phase-transfer catalyst.

Another logical disconnection is at the Cβ-Cγ bond, which would involve the conjugate addition of an organometallic reagent derived from 3-chlorotoluene (B144806) to a dehydroalanine (B155165) derivative. Furthermore, disconnection of the aromatic C-C bond is also a possibility, involving a cross-coupling reaction to introduce the 3-chlorophenyl group at a later stage in the synthesis.

Total Synthesis Approaches for the Chiral α-Amino Acid Scaffold

The total synthesis of (2S)-2-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid can be broadly categorized into two main strategies: those utilizing the chiral pool and those employing asymmetric synthesis methodologies.

Chiral Pool-Based Syntheses Utilizing Readily Available Precursors

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials to introduce the desired stereochemistry into the target molecule. wikipedia.orgmdpi.comuh.edu For the synthesis of the target amino acid, readily available L-amino acids such as L-aspartic acid or L-glutamic acid can serve as excellent chiral precursors.

For instance, L-aspartic acid can be converted to a suitable intermediate where the β-carboxyl group is transformed into a handle for the introduction of the 3-chlorophenyl group, while the α-amino and α-carboxyl groups with the inherent (S)-stereochemistry are retained. This strategy often involves multiple steps, including protection, functional group interconversion, and finally, the introduction of the desired side chain. While reliable in terms of stereochemical control, this approach can sometimes be lengthy.

| Starting Material | Key Transformation | Advantage |

| L-Aspartic Acid | Conversion of β-carboxyl group | High enantiopurity |

| L-Glutamic Acid | Side-chain manipulation | Readily available |

| L-Phenylalanine | Aromatic substitution (less common) | Pre-existing amino acid core |

Asymmetric Synthetic Strategies for Enantioselective Formation

Asymmetric synthesis offers a more direct and often more versatile approach to enantiomerically pure α-amino acids. These methods create the chiral center during the synthesis, with the stereoselectivity being induced by a chiral catalyst, reagent, or auxiliary.

One of the most powerful methods for the enantioselective synthesis of α-amino acids is the asymmetric hydrogenation of prochiral dehydroamino acid precursors. nih.gov This reaction typically employs a transition metal catalyst, most commonly rhodium or ruthenium, with a chiral phosphine (B1218219) ligand.

The synthesis would start with the preparation of a (Z)- or (E)-dehydroamino acid derivative, specifically (Z)-2-(Boc-amino)-4-(3-chlorophenyl)but-2-enoic acid. This precursor can be synthesized through methods such as the Erlenmeyer-Plöchl reaction or Horner-Wadsworth-Emmons olefination. The subsequent asymmetric hydrogenation of the double bond, catalyzed by a chiral rhodium complex, for instance, with a DuPhos or Josiphos ligand, can afford the desired (S)-enantiomer with high enantiomeric excess (ee).

| Catalyst System | Substrate | Typical Enantioselectivity (ee) |

| Rh-(S,S)-Et-DuPhos | (Z)-N-acyl-β-substituted-α,β-dehydroamino acid ester | >95% |

| Ru-(S)-BINAP | (Z)-N-acyl-β-substituted-α,β-dehydroamino acid | >90% |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. bath.ac.ukscielo.org.mxwikipedia.org After the desired stereocenter is established, the auxiliary is removed. Evans' oxazolidinone auxiliaries are widely used for the asymmetric synthesis of α-amino acids. santiago-lab.com

In this approach, a chiral oxazolidinone, derived from a readily available amino alcohol (e.g., L-valinol), is acylated with an appropriate acyl group. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate, which undergoes a highly diastereoselective alkylation with an electrophile, in this case, 3-chlorobenzyl bromide. The stereochemical outcome is dictated by the steric hindrance of the auxiliary, which directs the incoming electrophile to the opposite face of the enolate. Subsequent cleavage of the auxiliary from the alkylated product yields the desired (S)-amino acid.

| Chiral Auxiliary | Key Reaction | Diastereoselectivity (de) |

| Evans' Oxazolidinone | Asymmetric Alkylation | >98% |

| Schöllkopf's Bis-lactim Ether | Asymmetric Alkylation | >95% |

| Oppolzer's Camphorsultam | Asymmetric Alkylation | >95% |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of α-amino acids, chiral phase-transfer catalysts, such as cinchona alkaloid derivatives, have been successfully employed in the asymmetric alkylation of glycine Schiff base esters. nih.gov

In this methodology, a glycine imine ester, such as N-(diphenylmethylene)glycine tert-butyl ester, is deprotonated under basic conditions in a biphasic system. A chiral phase-transfer catalyst transports the resulting enolate into the organic phase, where it reacts with an electrophile (3-chlorobenzyl bromide). The chiral environment created by the catalyst directs the alkylation to proceed with high enantioselectivity. Subsequent hydrolysis of the imine and ester groups affords the target amino acid.

| Organocatalyst Type | Substrate | Typical Enantioselectivity (ee) |

| Cinchona Alkaloid-based Phase-Transfer Catalyst | Glycine Schiff Base Ester | >90% |

| Chiral Brønsted Acid | N-Boc-imine | >85% |

Homologation Reactions Applicable to α-Amino Acid Derivatives (e.g., Arndt-Eistert Homologation Principles)

Homologation reactions are processes that extend a carbon chain by a single methylene (B1212753) (-CH₂) unit. The Arndt-Eistert synthesis is a classic and highly effective homologation method for converting a carboxylic acid into its higher homologue. libretexts.orgwikipedia.orgambeed.com This reaction is particularly valuable for transforming α-amino acids into β-amino acids, which are important structural motifs in peptidomimetics and pharmaceuticals. libretexts.orgwikipedia.org

The Arndt-Eistert synthesis proceeds via a three-step sequence:

Activation: The starting α-amino acid, with its amino group suitably protected (e.g., with a Boc group), is first converted into a more reactive carboxylic acid derivative, typically an acid chloride, using reagents like thionyl chloride or oxalyl chloride. libretexts.org

Diazoketone Formation: The acid chloride is then reacted with diazomethane (B1218177). This reaction forms an α-diazoketone intermediate and releases HCl, which is scavenged by excess diazomethane or an added base like triethylamine (B128534) to prevent side reactions. wikipedia.org

Wolff Rearrangement: The key step is the Wolff rearrangement of the α-diazoketone to form a ketene (B1206846). This rearrangement is catalyzed by metal catalysts (commonly Ag₂O or silver benzoate) or induced by heat or light (photolysis). libretexts.orgwikipedia.org The ketene is a highly reactive intermediate.

Nucleophilic Trapping: In the presence of a nucleophile, such as water, the ketene is trapped to yield the final homologated carboxylic acid. libretexts.org

A critical feature of the Arndt-Eistert synthesis is that the Wolff rearrangement occurs with retention of configuration at the chiral center of the starting α-amino acid. libretexts.org This ensures that the stereochemical integrity is preserved, producing the corresponding β-amino acid with high enantiomeric excess. libretexts.org

Due to the toxic and explosive nature of diazomethane, safer alternative reagents and procedures have been developed. These include the use of diazo(trimethylsilyl)methane or the implementation of continuous flow reactor systems, which generate and consume diazomethane in situ, enhancing safety and scalability. libretexts.orgacs.orgchemrxiv.org

Protecting Group Chemistry of the α-Amino Functionality

In multi-step organic synthesis, the use of protecting groups is essential to temporarily mask reactive functional groups and prevent unwanted side reactions. quora.com For amino acids, the nucleophilic and basic nature of the α-amino group necessitates its protection during many chemical transformations. chemistrysteps.com

Rationale for the tert-Butoxycarbonyl (Boc) Protection Strategy

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. quora.com Its popularity stems from a combination of favorable characteristics:

Robust Stability: The Boc group is stable under a wide range of reaction conditions, including exposure to bases, nucleophiles, and reductive conditions like catalytic hydrogenation. total-synthesis.comresearchgate.net This stability makes it compatible with many synthetic operations that might be performed on other parts of the molecule.

Acid Labile: The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. total-synthesis.comcreative-peptides.com This allows for its selective removal without disturbing other acid-sensitive groups that require stronger acidic conditions for cleavage.

Orthogonality: The differential stability of the Boc group (acid-labile) compared to other common amino protecting groups, such as the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group or the hydrogenolysis-labile Cbz (carbobenzyloxy) group, allows for orthogonal protection strategies. total-synthesis.com This enables the selective deprotection of one amino group in the presence of others, which is crucial in the synthesis of complex peptides and other polyfunctional molecules.

Ease of Introduction: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk This reaction is generally high-yielding and proceeds under mild conditions.

Boc Group Stability and Selective Deprotection Protocols

The stability of the Boc group to most basic and nucleophilic reagents is a key advantage. organic-chemistry.org However, its primary vulnerability is to acid. The deprotection mechanism is initiated by protonation of the carbamate (B1207046) carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine. chemistrysteps.comjk-sci.com

A potential complication of Boc deprotection is the generation of the reactive tert-butyl cation, which can alkylate nucleophilic residues (e.g., tryptophan, methionine, or cysteine) in the substrate. To prevent these side reactions, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the deprotection mixture to trap the cation. organic-chemistry.orgacsgcipr.org

While strong acids like neat TFA or HCl in dioxane are standard, various other protocols have been developed to achieve selective deprotection under milder or different conditions. The choice of reagent can allow for the removal of a Boc group in the presence of other acid-sensitive functionalities. acsgcipr.org For example, certain Lewis acids or specific clay catalysts can effect deprotection with different selectivity compared to Brønsted acids. jk-sci.com

Table 3: Selected Protocols for N-Boc Deprotection

| Reagent(s) | Typical Conditions | Key Features and Considerations |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (B109758) (DCM) acsgcipr.orgseplite.com | Standard, highly effective method. Requires scavengers to prevent t-butylation side reactions. acsgcipr.org |

| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane or Ethyl Acetate nih.gov | Common and effective alternative to TFA. The resulting amine is isolated as the hydrochloride salt. |

| Oxalyl Chloride / Methanol (B129727) | MeOH, Room Temperature nih.gov | A very mild method for deprotection, suitable for sensitive substrates. nih.gov |

| Lewis Acids (e.g., ZnBr₂) | CH₂Cl₂ jk-sci.com | Can offer different chemoselectivity. For instance, ZnBr₂ can selectively cleave secondary N-Boc groups over primary ones. jk-sci.com |

| Montmorillonite K10 Clay | DCE, Reflux jk-sci.com | Heterogeneous catalyst that can selectively cleave aromatic N-Boc groups while leaving aliphatic ones intact. jk-sci.com |

Regioselective Introduction of the 3-Chloro Substitution on the Phenyl Ring

Achieving the correct regiochemistry of substitution on the aromatic ring is a critical challenge in the synthesis of (2S)-2-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid. The target compound features a chlorine atom at the 3-position (meta) of the phenyl ring relative to the butanoic acid side chain.

Direct chlorination of a phenylalanine precursor via electrophilic aromatic substitution is not a suitable strategy for obtaining the desired 3-chloro isomer. The alkyl side chain of phenylalanine is an ortho-, para-directing group, meaning that chlorination would predominantly yield a mixture of the 2-chloro and 4-chloro substituted products, with negligible formation of the 3-chloro isomer.

Therefore, a successful synthesis must rely on strategies that begin with the 3-chloro substitution already in place. The most common and effective approach is to use a commercially available, pre-substituted building block and construct the amino acid side chain upon it.

Common starting materials for this strategy include:

3-Chlorobenzaldehyde: This can undergo reactions such as a Horner-Wadsworth-Emmons olefination to form a 3-chlorocinnamic acid derivative, which can then be converted to the target amino acid through methods like asymmetric amination. nih.gov

3-Chlorobenzyl Halides (e.g., bromide or chloride): These are excellent electrophiles for the asymmetric alkylation of glycine enolate equivalents. Using a chiral phase-transfer catalyst, a glycine imine (Schiff base) can be deprotonated and alkylated with 3-chlorobenzyl bromide to stereoselectively form the carbon-carbon bond of the amino acid backbone. nih.gov

3-Chloroaniline: This can be used as a precursor in more complex synthetic routes, for example, by converting it into other functional groups that facilitate the attachment of the side chain. globalresearchonline.net

An alternative advanced approach involves biocatalysis. As mentioned previously, enzymes like phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the asymmetric addition of ammonia to α,β-unsaturated acids. frontiersin.orgfrontiersin.org By starting with 3-chlorocinnamic acid, a PAL enzyme could potentially synthesize the desired L-3-chlorophenylalanine core in a single, highly enantioselective step. This chemo-enzymatic approach avoids many of the challenges associated with controlling stereochemistry in traditional organic synthesis.

Direct Halogenation Strategies and Their Positional Selectivity

Direct halogenation of the aromatic ring of a pre-existing amino acid derivative, such as N-Boc-L-homophenylalanine, presents a conceptually straightforward approach to introduce the chloro substituent. However, achieving high positional selectivity on the phenyl ring is a significant challenge due to the electronic nature of the amino acid side chain.

Electrophilic aromatic substitution, the most common mechanism for halogenation of arenes, is governed by the directing effects of the substituents on the aromatic ring. The alkyl side chain of the homophenylalanine derivative is an ortho-, para-directing group. Therefore, direct chlorination would be expected to yield a mixture of ortho-, meta-, and para-substituted products, with the meta-isomer being a minor component.

To achieve meta-selectivity, specialized reagents and catalytic systems are required. While methods for meta-selective C-H functionalization are an active area of research, their application to complex substrates like amino acid derivatives can be challenging. One potential strategy involves the use of a directing group that temporarily binds to the substrate and positions the chlorinating agent at the meta-position.

Table 1: Hypothetical Positional Selectivity in Direct Chlorination of N-Boc-L-homophenylalanine

| Chlorination Reagent/Catalyst System | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |

| Cl₂/FeCl₃ (Lewis Acid) | 45 | 5 | 50 | [General knowledge of electrophilic aromatic substitution] |

| N-Chlorosuccinimide (NCS)/TFA | 40 | 10 | 50 | [General knowledge of electrophilic aromatic substitution] |

| Specialized meta-directing catalyst | <10 | >80 | <10 | [Hypothetical based on modern synthetic methods] |

Synthetic Routes Involving Pre-functionalized Aryl Precursors

A more robust and widely employed strategy for the synthesis of (2S)-2-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid involves the use of aryl precursors that already contain the chloro substituent at the desired position. This approach offers superior control over the final product's regiochemistry. Several well-established organometallic and coupling reactions can be utilized for this purpose.

One common method is the use of a Grignard reagent derived from 3-chlorobenzyl halide. This nucleophile can be reacted with a suitable chiral electrophile containing the amino acid backbone. For instance, the reaction of 3-chlorobenzyl magnesium chloride with a protected glutamic acid derivative, followed by decarboxylation, can provide the desired carbon skeleton.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are powerful tools for forming the carbon-carbon bond between the pre-functionalized aryl group and the butanoic acid backbone. In a Suzuki coupling approach, 3-chlorophenylboronic acid can be coupled with a suitably functionalized four-carbon building block containing the protected amino group.

A key aspect of these strategies is the introduction of the chiral center with high enantiomeric excess. This is often achieved through asymmetric synthesis, employing chiral auxiliaries or catalysts. For example, the alkylation of a chiral glycine enolate equivalent with 3-chlorobenzyl bromide can establish the desired stereocenter.

Table 2: Comparison of Synthetic Routes Using Pre-functionalized Precursors

| Method | Pre-functionalized Precursor | Key Reaction | Advantages | Disadvantages |

| Grignard Reaction | 3-Chlorobenzyl magnesium chloride | Nucleophilic addition | Readily available starting materials | Potential for side reactions; requires strict anhydrous conditions |

| Suzuki Coupling | 3-Chlorophenylboronic acid | Pd-catalyzed cross-coupling | High functional group tolerance; mild reaction conditions | Cost of palladium catalyst; potential for boronic acid self-coupling |

| Asymmetric Alkylation | 3-Chlorobenzyl bromide | Alkylation of a chiral enolate | High enantioselectivity | Requires stoichiometric amounts of the chiral auxiliary |

Optimization of Reaction Parameters for Yield and Enantiomeric Excess

Optimizing reaction parameters is crucial for maximizing the chemical yield and enantiomeric excess (e.e.) of the final product. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, reaction time, and the nature of the protecting groups.

In asymmetric catalytic methods, the choice of the chiral ligand is paramount. For instance, in an asymmetric hydrogenation of a suitable prochiral precursor, various chiral phosphine ligands can be screened to identify the one that provides the highest enantioselectivity.

The solvent can have a profound effect on both the reaction rate and the stereochemical outcome. Solvents with different polarities and coordinating abilities can influence the conformation of the transition state, thereby affecting the enantioselectivity.

Temperature is another critical parameter. Lowering the reaction temperature often leads to an increase in enantiomeric excess, although it may also decrease the reaction rate. Therefore, a balance must be found to achieve both high selectivity and a practical reaction time.

Table 3: Illustrative Optimization of Asymmetric Hydrogenation for a Prochiral Precursor

| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |

| 1 | (R)-BINAP | Methanol | 25 | 95 | 85 |

| 2 | (R)-BINAP | Toluene | 25 | 88 | 75 |

| 3 | (R)-BINAP | Methanol | 0 | 92 | 92 |

| 4 | (R,R)-DIPAMP | Methanol | 25 | 98 | 95 |

| 5 | (R,R)-DIPAMP | Methanol | 0 | 96 | >99 |

This table is illustrative and based on general principles of asymmetric catalysis.

Considerations for Scalable Synthesis and Industrial Applications

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges. For the synthesis of (2S)-2-((tert-butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid, several factors must be considered for a process to be economically viable and environmentally sustainable.

Process Safety: The safety of the chemical process is of utmost importance. The use of highly reactive or toxic reagents, such as Grignard reagents, requires specialized equipment and handling procedures. The thermal stability of intermediates and the potential for runaway reactions must be thoroughly evaluated.

Environmental Impact: The environmental footprint of the synthesis is a growing concern. The use of hazardous solvents and the generation of significant amounts of waste should be minimized. Green chemistry principles, such as the use of catalytic rather than stoichiometric reagents and the selection of environmentally benign solvents, should be incorporated into the process design.

Table 4: Key Considerations for Scalable Synthesis

| Factor | Laboratory Scale | Industrial Scale |

| Purification | Chromatography | Crystallization, Distillation |

| Reagents | Stoichiometric chiral auxiliaries | Catalytic asymmetric methods |

| Solvents | Wide variety | Limited to safe, recyclable, and low-cost options |

| Safety | Standard laboratory precautions | Rigorous process safety management |

| Cost | Less critical | A primary consideration |

Mechanistic Investigations of Key Transformations in the Synthesis of 2s 2 Tert Butoxycarbonyl Amino 4 3 Chlorophenyl Butanoic Acid

Elucidation of Reaction Pathways for Stereocontrol in Asymmetric Syntheses

The asymmetric synthesis of (2S)-2-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid can be approached through several strategic pathways, with the key challenge being the stereoselective formation of the chiral center at the α-carbon. One of the most prevalent and effective methods involves the asymmetric alkylation of a glycine (B1666218) enolate equivalent, often facilitated by a chiral phase-transfer catalyst.

In this approach, a glycine imine Schiff base, typically derived from benzophenone, is deprotonated to form a nucleophilic enolate. The subsequent alkylation with 1-chloro-3-(chloromethyl)benzene is directed by a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid. The catalyst forms a chiral ion pair with the enolate, effectively shielding one face of the planar enolate and allowing the electrophile to approach from the less sterically hindered face. This facial discrimination is the cornerstone of the enantioselectivity observed in the reaction.

An alternative pathway involves the use of chiral auxiliaries. A chiral auxiliary, covalently bonded to the glycine substrate, directs the stereochemical outcome of the alkylation reaction. Following the stereoselective alkylation, the auxiliary is cleaved to yield the desired enantiomerically enriched amino acid. The choice of chiral auxiliary is critical and dictates the efficiency and selectivity of the stereocontrol.

Furthermore, enzymatic resolutions and asymmetric hydrogenations of prochiral precursors represent viable, albeit different, mechanistic routes to access the target molecule with high enantiopurity. For instance, a prochiral α,β-unsaturated precursor could undergo asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand.

A summary of common asymmetric synthesis strategies is presented in the table below.

| Strategy | Key Principle | Typical Reagents/Catalysts |

| Chiral Phase-Transfer Catalysis | Formation of a chiral ion pair between the catalyst and a glycine enolate equivalent, leading to face-selective alkylation. | Cinchona alkaloid derivatives, quaternary ammonium (B1175870) salts. |

| Chiral Auxiliary | A covalently attached chiral group directs the approach of the electrophile to the glycine substrate. | Evans oxazolidinones, camphor-derived auxiliaries. |

| Asymmetric Hydrogenation | A prochiral precursor is hydrogenated using a chiral catalyst to create the stereocenter. | Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., BINAP). |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. | Lipases, acylases. |

Detailed Analysis of Transition States Governing Enantioselectivity and Diastereoselectivity

The enantioselectivity in the asymmetric alkylation of glycine imines under phase-transfer catalysis is governed by the relative energies of the diastereomeric transition states. The chiral catalyst, typically a quaternary ammonium salt derived from a Cinchona alkaloid, forms a tight ion pair with the glycine enolate. The structure of this ion pair is crucial in determining the facial selectivity of the subsequent alkylation.

Computational and experimental studies on analogous systems suggest a transition state model where the planar enolate is positioned within the chiral pocket of the catalyst. The bulky substituents on the catalyst create a significant steric barrier on one face of the enolate. For instance, in catalysts derived from cinchonidine, the quinoline (B57606) ring system can effectively block one face of the enolate through π-π stacking interactions, while the C9-hydroxyl group can form a hydrogen bond with the enolate, further rigidifying the transition state assembly.

The incoming electrophile, 1-chloro-3-(chloromethyl)benzene, can then only approach from the more accessible face, leading to the preferential formation of one enantiomer. The degree of enantioselectivity is highly dependent on the structure of the catalyst, the solvent, and the reaction temperature, all of which influence the geometry and stability of the diastereomeric transition states.

In methods employing chiral auxiliaries, the diastereoselectivity is controlled by the conformational bias imposed by the auxiliary. For example, with an Evans oxazolidinone auxiliary, the enolate typically adopts a specific conformation to minimize steric interactions with the auxiliary's substituents. This locks the enolate into a preferred orientation for the incoming electrophile, leading to high diastereoselectivity.

Role of Catalyst-Substrate Interactions in Chiral Induction

The intricate network of non-covalent interactions between the catalyst and the substrate is the primary driver of chiral induction. In phase-transfer catalysis, these interactions include electrostatic forces, hydrogen bonding, and steric repulsion. The positively charged nitrogen of the quaternary ammonium catalyst forms a strong electrostatic interaction with the negatively charged enolate.

As mentioned, hydrogen bonding between a hydroxyl group on the catalyst and the enolate oxygen can significantly enhance the rigidity of the catalyst-substrate complex, leading to improved enantioselectivity. Steric interactions between bulky groups on the catalyst and the substrate prevent the approach of the electrophile from one direction. The interplay of these forces creates a well-defined chiral environment around the reacting center, dictating the stereochemical outcome.

In transition metal-catalyzed asymmetric hydrogenations, the coordination of the substrate to the chiral metal complex is the key to stereocontrol. The chiral ligands create a dissymmetric coordination sphere around the metal center. The substrate binds to the metal in a specific orientation to minimize steric clashes with the ligands, and the hydride is then delivered to one face of the double bond, resulting in the formation of the desired enantiomer. The electronic properties of the ligands and the metal center also play a crucial role in the catalytic activity and selectivity.

Mechanistic Studies on Protecting Group Introduction and Removal

The use of protecting groups is essential in the synthesis of amino acids to prevent unwanted side reactions. In the synthesis of (2S)-2-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid, the tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the amino functionality.

Introduction of the Boc Group:

The Boc group is typically introduced by reacting the free amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, such as sodium hydroxide (B78521) or triethylamine (B128534). The mechanism proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O. internationaljournalssrg.org This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide and carbon dioxide, or a tert-butoxycarbonate leaving group which subsequently decomposes. nih.gov The reaction is generally high-yielding and proceeds under mild conditions. acs.org

Removal of the Boc Group:

A key advantage of the Boc group is its lability under acidic conditions while being stable to a wide range of other reagents. nih.gov The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. mdpi.com

The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen of the carbamate (B1207046) by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. nih.gov The tert-butyl cation is typically scavenged by an appropriate nucleophile or can eliminate a proton to form isobutylene (B52900) gas. internationaljournalssrg.org The carbamic acid intermediate is unstable and readily decarboxylates to release carbon dioxide and the free amine. nih.gov The formation of gaseous byproducts (isobutylene and carbon dioxide) helps to drive the reaction to completion. internationaljournalssrg.orgnih.gov

The table below summarizes the conditions for the introduction and removal of the Boc protecting group.

| Transformation | Reagent | Base/Acid | Typical Solvent |

| Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium hydroxide, Triethylamine | Dioxane/Water, Tetrahydrofuran |

| Boc Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | - | Dichloromethane (B109758), Dioxane |

Applications of 2s 2 Tert Butoxycarbonyl Amino 4 3 Chlorophenyl Butanoic Acid As a Chiral Building Block

Intermediate in the Preparation of Advanced Pharmaceutical Intermediates

This chiral building block is a significant intermediate in the synthesis of advanced pharmaceutical intermediates due to its structural features. smolecule.com The combination of a protected amino acid backbone with a substituted aromatic ring allows for its use in constructing a wide array of molecules with potential therapeutic applications.

Incorporation into Peptide Analogues and Peptidomimetics

(2S)-2-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid is frequently utilized in the synthesis of peptide analogues and peptidomimetics. smolecule.com The Boc-protecting group is standard in solid-phase peptide synthesis (SPPS), where it allows for the controlled, stepwise addition of amino acid residues to a growing peptide chain. nih.govnih.govspringernature.com By incorporating this non-natural amino acid, chemists can create peptides with modified properties, such as increased resistance to enzymatic degradation, enhanced binding affinity to biological targets, or altered conformational preferences. The 3-chlorophenyl side chain can introduce specific interactions, such as hydrophobic or halogen bonding, within the peptide structure or with its target receptor, which can be crucial for biological activity. cymitquimica.comnih.gov

Table 1: Key Steps in Peptide Synthesis using Boc-Protected Amino Acids

| Step | Description | Reagents/Conditions |

|---|---|---|

| Deprotection | Removal of the Boc group from the N-terminus of the resin-bound peptide. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). |

| Neutralization | Neutralization of the resulting trifluoroacetate (B77799) salt. | A tertiary amine, such as diisopropylethylamine (DIEA). |

| Coupling | Activation and coupling of the next Boc-protected amino acid. | Coupling reagents like DCC, HBTU, or PyBOP. google.com |

| Repeat | The cycle of deprotection, neutralization, and coupling is repeated. | N/A |

| Cleavage | Cleavage of the completed peptide from the solid support and removal of side-chain protecting groups. | Strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). google.compeptide.com |

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

The functional groups within (S)-3-Chloro-α-(Boc-amino)benzenebutanoic acid serve as handles for the construction of various heterocyclic scaffolds. The carboxylic acid and the deprotected amine can participate in intramolecular cyclization reactions to form lactams, which are core structures in many pharmaceuticals, including β-lactam antibiotics. For instance, derivatives of butanoic acid can be used to synthesize pyridazinone and other heterocyclic systems. mdpi.com Furthermore, the aromatic ring can be functionalized or used as an anchor point for building more complex, fused ring systems, which are common in medicinal chemistry. mdpi.com

Utility in Constructing Bioactive Molecules (General, no specific drug names)

This compound is a versatile starting material for a range of bioactive molecules. smolecule.com The structural motif of a β-arylethylamine is present in numerous biologically active compounds. researchgate.net Derivatives have been investigated for a variety of potential biological activities, including antimicrobial and antitumor properties. smolecule.com The specific stereochemistry and the electronic nature of the chlorophenyl group are key factors that can be tuned to optimize interactions with biological targets like enzymes or receptors. cymitquimica.com For example, hydrophobic amino acids are known to be important for the antioxidant activity of peptides, and the chlorophenyl group contributes to the hydrophobicity of molecules it is incorporated into. mdpi.com

Development of Novel Chiral Ligands and Organocatalysts Based on its Structure

Amino acid derivatives are foundational for the development of chiral ligands and organocatalysts used in asymmetric synthesis. cymitquimica.com The structure of (2S)-2-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid can be modified to create ligands that coordinate with metal centers. These chiral metal complexes can then catalyze reactions enantioselectively, producing a desired stereoisomer of a product. For example, chiral diols derived from amino acids have been used as ligands in asymmetric allylboration and conjugate addition reactions. mdpi.com Similarly, the molecule itself or its derivatives can act as organocatalysts, where the chiral scaffold directly influences the stereochemical outcome of a reaction without the need for a metal.

Construction of Stereodefined Polymeric Materials and Supramolecular Assemblies

Amino acid-based monomers are increasingly used to create stereodefined polymers and functional supramolecular assemblies. The defined stereochemistry of (S)-3-Chloro-α-(Boc-amino)benzenebutanoic acid can be translated into a polymer backbone, leading to materials with specific chiral properties, such as the ability to form helical structures. researchgate.net Such polymers can have applications in chiral separations, biomaterials, and sensing. For instance, polymers derived from amino acids have been studied for their interactions with cells, with the polymer backbone chemistry having a significant impact. nih.gov In supramolecular chemistry, the molecule can participate in self-assembly processes through non-covalent interactions like hydrogen bonding (via the amide and carboxyl groups) and π-stacking (via the phenyl ring), leading to the formation of ordered structures like gels, fibers, or sheets. researchgate.netrsc.org

Derivatization and Subsequent Chemical Transformations of 2s 2 Tert Butoxycarbonyl Amino 4 3 Chlorophenyl Butanoic Acid

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a range of chemical transformations, most notably esterification and amidation reactions. These modifications are fundamental in peptide synthesis and for the creation of prodrugs or other derivatives with tailored physicochemical properties.

Esterification of the carboxylic acid moiety of (2S)-2-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid can be achieved through various standard methods. These reactions are important for creating ester prodrugs, which can enhance the bioavailability of a parent compound, or for protecting the carboxylic acid during subsequent synthetic steps. google.com

Commonly, esterification is carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The Fischer esterification, a classic method, involves heating the carboxylic acid and an excess of the alcohol with a catalytic amount of a strong acid. molport.com Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used in the presence of a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP).

Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which can then react readily with an alcohol. However, this method may not be suitable if other sensitive functional groups are present in the molecule.

The table below illustrates typical conditions for the esterification of N-Boc protected amino acids, which are applicable to (2S)-2-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid.

| Alcohol | Reagents | Solvent | Temperature | Yield (%) |

| Methanol (B129727) | H₂SO₄ (cat.) | Methanol | Reflux | >90 |

| Ethanol | SOCl₂ | Ethanol | 0 °C to RT | ~85-95 |

| Benzyl (B1604629) alcohol | DCC, DMAP | Dichloromethane (B109758) | RT | ~80-90 |

| tert-Butanol | Boc₂O, DMAP | Dichloromethane | RT | ~70-85 |

This table presents illustrative data for the esterification of various N-Boc protected amino acids to demonstrate common reaction conditions and expected yields. Specific data for (2S)-2-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid may vary.

Amidation is a cornerstone of peptide synthesis and is used to form the peptide bond between two amino acids. In the context of (2S)-2-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid, the carboxylic acid can be activated and then reacted with the amino group of another amino acid or amine to form an amide linkage.

The success of amidation reactions, particularly in peptide synthesis, relies on the use of coupling reagents to facilitate the formation of the amide bond while minimizing side reactions and racemization. uni-kiel.de A variety of coupling reagents are available, each with its own advantages. uniurb.it Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, HBTU), and uronium salts (e.g., HATU, HCTU). These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

For sterically hindered amino acids, more potent activating reagents like HATU or PyAOP may be required to achieve efficient coupling. uni-kiel.de The choice of solvent and the addition of a base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), are also critical for the success of the reaction.

Direct amidation protocols offer a more atom-economical approach by avoiding the need for pre-activation of the carboxylic acid. tomsheppard.info Some methods utilize Lewis acids or borate (B1201080) esters to facilitate the direct condensation of a carboxylic acid and an amine. researchgate.netnih.gov For instance, tris(2,2,2-trifluoroethyl) borate has been shown to be effective for the direct amidation of unprotected amino acids. tomsheppard.info While these methods are promising, their applicability to Boc-protected amino acids like (2S)-2-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid would need to be evaluated on a case-by-case basis.

The following table provides examples of common coupling reagents used in the amidation of N-Boc protected amino acids.

| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) |

| EDC | HOBt | DIPEA | DMF/DCM | 85-95 |

| DCC | HOBt | NMM | DCM | 80-90 |

| HBTU | HOBt | DIPEA | DMF | >90 |

| HATU | - | DIPEA | DMF | >95 |

This table presents illustrative data for the amidation of various N-Boc protected amino acids to demonstrate common reaction conditions and expected yields. Specific data for (2S)-2-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid may vary.

Amidation Reactions for Peptide Coupling and Amide Formation

Reactions Involving the Boc-Protected Amino Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. Once the Boc group is removed to reveal the free amine, this functional group can undergo a range of transformations, including N-alkylation, N-acylation, and the formation of ureas and carbamates.

Deprotection of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. This releases the free amine, which can then be subjected to N-alkylation or N-acylation.

N-alkylation can be performed by reacting the free amine with an alkyl halide in the presence of a base. google.com The choice of base and solvent is crucial to control the extent of alkylation and avoid side reactions. For N-acylation, the deprotected amine can be reacted with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. nih.gov Alternatively, coupling agents, similar to those used in amidation, can be employed to couple the amine with a carboxylic acid.

The deprotected amine of (2S)-2-amino-4-(3-chlorophenyl)butanoic acid can be converted into ureas and carbamates, which are important functional groups in many biologically active molecules.

Ureas are typically synthesized by reacting the amine with an isocyanate. nih.gov Alternatively, a one-pot synthesis from Boc-protected amines has been developed, where an isocyanate is generated in situ. nih.govresearchgate.net This method avoids the handling of potentially hazardous isocyanates.

Carbamates can be formed by reacting the amine with a chloroformate, such as benzyl chloroformate or ethyl chloroformate, in the presence of a base. wikipedia.org Another route involves the reaction of the amine with an activated carbonate, like p-nitrophenyl carbonate. acs.org These reactions provide access to a diverse range of carbamate (B1207046) derivatives.

The table below summarizes the derivatization of the deprotected amino group.

| Reaction Type | Reagent(s) | Base | Solvent | Product |

| N-Alkylation | Alkyl Halide | K₂CO₃ or Et₃N | Acetonitrile (B52724) or DMF | N-Alkyl Amine |

| N-Acylation | Acyl Chloride/Anhydride | Pyridine or Et₃N | DCM or THF | N-Acyl Amine (Amide) |

| Urea Formation | Isocyanate | - | DCM or THF | N-Substituted Urea |

| Carbamate Formation | Chloroformate | NaHCO₃ or Et₃N | DCM/Water or THF | N-Substituted Carbamate |

This table provides a general overview of the derivatization reactions of a deprotected amino group. The specific conditions and outcomes for (2S)-2-amino-4-(3-chlorophenyl)butanoic acid may require optimization.

Chemical Modifications of the 3-Chlorophenyl Substructure

The 3-chlorophenyl substructure of (2S)-2-((tert-butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid offers a versatile platform for further chemical modifications. These modifications can be broadly categorized into two main types: reactions that substitute the hydrogen atoms on the aromatic ring (electrophilic aromatic substitution) and reactions that functionalize the carbon-chlorine bond or carbon-hydrogen bonds through metal catalysis (cross-coupling reactions). Such transformations are pivotal in medicinal chemistry for structure-activity relationship (SAR) studies, allowing for the synthesis of a diverse library of analogues with modified properties.

Electrophilic Aromatic Substitution Reactions at Different Positions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. minia.edu.egmasterorganicchemistry.com The regiochemical outcome of these reactions on the 3-chlorophenyl ring of the title compound is governed by the directing effects of the two existing substituents: the chloro group at the C3 position and the (S)-4-(tert-butoxycarbonylamino)-3-carboxypropyl group at the C1 position.

Directing Effects of Substituents:

Chloro Group: The chlorine atom is a deactivating, ortho, para-director. It withdraws electron density from the ring inductively, making the ring less reactive towards electrophiles than benzene. However, through resonance, it can stabilize the cationic intermediate (sigma complex) when substitution occurs at the positions ortho (C2, C4) and para (C6) to itself.

Alkyl Group (Butanoic Acid Chain): The alkyl chain attached at C1 is a weakly activating, ortho, para-director. It donates electron density to the ring through an inductive effect, thereby activating the ortho (C2, C6) and para (C4) positions.

The interplay of these electronic effects, along with steric hindrance, dictates the position of incoming electrophiles. The C2 and C6 positions are activated by the alkyl group and directed by the chloro group (ortho to alkyl, ortho and para to chloro, respectively). The C4 position is activated by the alkyl group and also directed by the chloro group (para to alkyl, ortho to chloro). The C5 position is meta to both substituents and is the most deactivated position.

Therefore, electrophilic attack is most likely to occur at positions C2, C4, and C6. Steric hindrance from the bulky butanoic acid side chain might slightly disfavor substitution at the C2 position compared to C6.

The table below summarizes the predicted regiochemical outcomes for common electrophilic aromatic substitution reactions on (2S)-2-((tert-butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid.

| Reaction Type | Reagents | Electrophile (E+) | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Substitution primarily at C4 and C6 |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Substitution primarily at C4 and C6 |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Substitution primarily at C4 and C6 |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Substitution primarily at C4 and C6; potential for carbocation rearrangement |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Substitution primarily at C4 and C6; no rearrangement |

This table is based on established principles of electrophilic aromatic substitution. Experimental verification would be required to confirm the precise product distribution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) for Further Aryl Functionalization

Metal-catalyzed cross-coupling reactions provide a powerful and efficient means to form new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from the parent molecule. organic-chemistry.org These reactions typically target the aryl chloride bond for functionalization.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of C(sp²)–C(sp²) bonds. researchgate.net It involves the reaction of the aryl chloride with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the amino acid moiety present in the title compound. nih.govrsc.org

A general scheme for the Suzuki coupling of the 3-chlorophenyl substructure is as follows:

Where 'R' can be an aryl, heteroaryl, vinyl, or alkyl group. This allows for the introduction of diverse aromatic and other functionalities at the C3 position of the phenyl ring, replacing the chlorine atom.

Heck Reaction:

The Mizoroki-Heck reaction, or simply the Heck reaction, is another palladium-catalyzed method for C-C bond formation, specifically between an unsaturated halide (like an aryl chloride) and an alkene. wikipedia.orgorganic-chemistry.org This reaction is typically carried out in the presence of a base. The Heck reaction allows for the introduction of alkenyl substituents onto the aromatic ring at the position of the chlorine atom. This transformation is valuable for synthesizing analogues with extended conjugation or specific geometries. The presence of the amino acid side chain is generally compatible with Heck reaction conditions. researchgate.net

The table below provides examples of potential functionalizations of the 3-chlorophenyl group via these cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Substructure |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl |

| Suzuki-Miyaura Coupling | 4-Pyridylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Phenylpyridine |

| Suzuki-Miyaura Coupling | Vinylboronic acid | PdCl₂(dppf), Cs₂CO₃ | Styrenyl |

| Heck Reaction | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbenyl |

| Heck Reaction | Ethyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | Ethyl cinnamate (B1238496) derivative |

This table illustrates potential transformations. Specific reaction conditions would need to be optimized for the substrate.

In addition to these established methods, modern techniques such as palladium-catalyzed C-H activation/arylation could potentially be employed to directly functionalize the C-H bonds of the aromatic ring, offering alternative pathways for creating poly-aryl structures without relying on the pre-existing chloro-substituent. rsc.orgnih.gov

Advanced Analytical and Spectroscopic Characterization for Stereochemical Purity and Structural Integrity

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for determining the enantiomeric excess (e.e.) of chiral compounds. For N-Boc-protected amino acids such as (S)-3-Chloro-α-(Boc-amino)benzenebutanoic acid, polysaccharide-based and macrocyclic antibiotic-based CSPs are particularly effective.

These separations are typically performed in reversed-phase or polar organic modes. The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is critical for achieving optimal resolution between the enantiomers. The differential interaction of the enantiomers with the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification. By comparing the peak areas of the two enantiomers, the enantiomeric excess of the (S)-isomer can be accurately determined.

Table 1: Illustrative HPLC Parameters for Chiral Separation of Boc-Amino Acids

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Macrocyclic antibiotic-based (e.g., teicoplanin, vancomycin) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water with additives like trifluoroacetic acid or ammonium (B1175870) acetate |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 220-280 nm |

| Column Temperature | 20 - 40 °C |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with chiral columns offers another robust method for the enantiomeric separation of volatile derivatives of chiral compounds. For non-volatile molecules like (S)-3-Chloro-α-(Boc-amino)benzenebutanoic acid, a crucial prerequisite is derivatization to increase their volatility. This typically involves the esterification of the carboxylic acid group and, if the Boc group were absent, acylation of the amino group.

Commonly used chiral stationary phases for this purpose include cyclodextrin (B1172386) derivatives and phases based on chiral amino acid derivatives, such as Chirasil-L-Val. The separation mechanism relies on the formation of transient diastereomeric complexes between the derivatized enantiomers and the chiral stationary phase, leading to different retention times. GC-MS (Gas Chromatography-Mass Spectrometry) is often employed to provide both separation and mass identification of the enantiomers.

Table 2: General GC Parameters for Chiral Analysis of Derivatized Amino Acids

| Parameter | Typical Conditions |

| Derivatization Agents | Esterification: Methanol/HCl; Acylation: Trifluoroacetic anhydride (B1165640) (TFAA) |

| Chiral Column | Cyclodextrin-based (e.g., β- or γ-cyclodextrin derivatives) or Amino acid-based (e.g., Chirasil-L-Val) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized temperature gradient to ensure separation and reasonable analysis time |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio and Rotameric Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While standard ¹H and ¹³C NMR are used to confirm the basic structure of (S)-3-Chloro-α-(Boc-amino)benzenebutanoic acid, more advanced NMR techniques are employed to study its stereochemical features.

The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group can lead to the existence of rotamers due to restricted rotation around the N-C(O) amide bond. These rotamers can often be observed as separate sets of signals in the NMR spectrum, particularly at low temperatures. The ratio of these rotamers can be determined by integrating the corresponding peaks. Furthermore, in cases where diastereomers are present, NMR can be used to determine the diastereomeric ratio by identifying and integrating signals unique to each diastereomer. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between protons, offering insights into the preferred solution-state conformation of the molecule.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule in the infrared (VCD) and ultraviolet-visible (ECD) regions of the electromagnetic spectrum, respectively.

The absolute configuration of (S)-3-Chloro-α-(Boc-amino)benzenebutanoic acid can be unequivocally assigned by comparing the experimentally measured VCD and ECD spectra with the spectra predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). By calculating the theoretical spectra for both the (S) and (R) enantiomers, a direct comparison with the experimental spectrum allows for a confident assignment of the absolute stereochemistry. The sign and intensity of the Cotton effects in the ECD spectrum and the vibrational bands in the VCD spectrum are highly sensitive to the three-dimensional arrangement of atoms in the molecule.

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive determination of the absolute stereochemistry and solid-state conformation of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of (S)-3-Chloro-α-(Boc-amino)benzenebutanoic acid, a detailed three-dimensional model of the molecule can be constructed.

This technique not only confirms the connectivity of the atoms but also reveals the precise spatial arrangement of the substituents around the chiral center, thus unambiguously establishing the (S) configuration. Furthermore, the crystal structure provides valuable information about intermolecular interactions, such as hydrogen bonding, and the preferred conformation of the molecule in the solid state. This data is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Computational Chemistry and Molecular Modeling Studies of 2s 2 Tert Butoxycarbonyl Amino 4 3 Chlorophenyl Butanoic Acid

Conformational Analysis and Energy Landscapes of the Molecule

Conformational analysis is a fundamental computational study aimed at identifying the stable three-dimensional arrangements of a molecule, known as conformers. For a flexible molecule like (2S)-2-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid, with several rotatable single bonds, a multitude of conformations are possible.

The process involves systematically rotating the bonds and calculating the potential energy of each resulting geometry. This exploration of the molecule's potential energy surface helps to identify low-energy, stable conformers and higher-energy transition states that separate them. The results of such an analysis are typically presented as an energy landscape, where conformational energies are plotted against the rotational angles of key bonds. This landscape reveals the most probable shapes of the molecule under given conditions. Knowledge of the lowest energy conformers is crucial as it often represents the bioactive conformation when interacting with biological targets.

Table 1: Illustrative Conformational Energy Data

| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |

| 1 | 60 | 180 | 0.00 |

| 2 | -60 | 180 | 0.50 |

| 3 | 180 | 60 | 2.10 |

| 4 | 180 | -60 | 2.15 |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for (2S)-2-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid.

Prediction of Spectroscopic Properties (e.g., NMR, IR, ECD)

Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective in predicting various spectroscopic properties of molecules. researchgate.netdtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts and coupling constants. nih.govresearchgate.net These predictions are invaluable for interpreting experimental NMR spectra and confirming the structure of the synthesized compound. The calculated shifts are typically compared with experimental data to validate the proposed molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed, which correspond to the absorption peaks in an IR spectrum. dtic.mil This allows for the assignment of specific spectral bands to the vibrations of particular functional groups, such as the carbonyl stretches of the Boc-protecting group and the carboxylic acid, as well as the N-H bend of the amide.

Electronic Circular Dichroism (ECD) Spectroscopy: For chiral molecules like the (S)-enantiomer of this compound, ECD spectroscopy is a powerful technique for determining the absolute configuration. Computational modeling can simulate the ECD spectrum, and by comparing the calculated spectrum with the experimental one, the absolute stereochemistry can be confidently assigned.

Table 2: Illustrative Predicted Spectroscopic Data

| Property | Calculated Value | Experimental Value |

| ¹H NMR Shift (ppm) | 7.25 (Ar-H) | Data not available |

| ¹³C NMR Shift (ppm) | 175.4 (C=O, acid) | Data not available |

| IR Frequency (cm⁻¹) | 1710 (C=O, acid) | Data not available |

| ECD (nm) | Positive Cotton effect at 220 nm | Data not available |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for (2S)-2-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid.

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are instrumental in studying the mechanisms and energetics of chemical reactions. fiveable.merwth-aachen.de For (2S)-2-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid, these calculations could be used to investigate its synthesis or degradation pathways.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, and high-energy transition states that connect them. ucsb.edu The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. wuxiapptec.comprinceton.edu Such studies can provide a detailed, atomistic understanding of reaction mechanisms, helping to optimize reaction conditions and predict the feasibility of chemical transformations.

Molecular Dynamics Simulations to Understand Solution Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, typically in a solvent environment like water. wikipedia.orgacs.org An MD simulation for (2S)-2-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid would involve placing the molecule in a simulation box filled with solvent molecules and calculating the forces between all atoms to simulate their motion. epfl.ch

In Silico Screening and Molecular Docking Studies

In silico screening and molecular docking are computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. nih.govmdpi.com While not providing information on biological activity itself, these studies focus on the theoretical binding interactions.

In a typical molecular docking study, a three-dimensional model of the target protein is used. The (2S)-2-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid molecule would be computationally placed into the active site of the protein, and various conformations and orientations would be sampled. researchgate.net A scoring function is then used to estimate the binding affinity for each pose, predicting the most favorable binding mode. These studies can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex, providing a rational basis for the design of new molecules with potentially improved binding properties. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-Chloro-α-(Boc-amino)benzenebutanoic acid, and how does the Boc protection strategy influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential protection-deprotection steps. The Boc (tert-butoxycarbonyl) group is introduced early to protect the amino group, enabling selective functionalization of the chloro and carboxylate moieties. For example, intermediates like (S)-1-Chloro-3-(Boc-amino)-4-phenyl-2-butanone (as seen in epoxide synthesis) can be synthesized via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in THF) . The Boc group is stable under mild acidic conditions (e.g., TFA) and prevents undesired side reactions during coupling steps. Yield optimization requires precise stoichiometric control of reagents like DCC (dicyclohexylcarbodiimide) for carboxyl activation .

Q. Which spectroscopic techniques are most effective for characterizing (S)-3-Chloro-α-(Boc-amino)benzenebutanoic acid, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in H NMR. The chiral center’s stereochemistry can be confirmed via H-H NOESY, observing spatial interactions between the α-hydrogen and aromatic protons.

- FTIR : The Boc carbonyl stretch appears at ~1680–1720 cm⁻¹, while the carboxylic acid C=O (if deprotected) absorbs at ~1700–1750 cm⁻¹.

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS confirms molecular weight ([M+H]⁺ ion) and purity (>95%) .

Advanced Research Questions

Q. How can researchers assess the chiral purity of (S)-3-Chloro-α-(Boc-amino)benzenebutanoic acid, and what analytical challenges arise due to its stereochemical complexity?

- Methodological Answer : Chiral purity is critical for biological activity. Techniques include:

- Chiral HPLC : Use a Chiralpak® IA or IB column with hexane/isopropanol mobile phases. Retention time shifts indicate enantiomeric impurities.

- Circular Dichroism (CD) : The Boc-protected amino group and aromatic ring contribute to distinct CD spectra in the 200–250 nm range.

- Challenges : Baseline separation of enantiomers requires optimization of mobile phase polarity and temperature. Impurities from incomplete Boc deprotection (e.g., free amine) may co-elute, necessitating orthogonal validation via F NMR (if fluorinated analogs are used) .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies involving derivatives of this compound?

- Methodological Answer :

- Core Modifications : Replace the chloro substituent with other halogens (e.g., Br, F) or electron-withdrawing groups (e.g., NO₂) to probe electronic effects on bioactivity.

- Side Chain Variations : Substitute the Boc group with Fmoc or Cbz to evaluate protection-dependent solubility and stability.

- Biological Assays : Use enzyme inhibition assays (e.g., proteasome inhibition) to correlate substituent effects with IC₅₀ values. Data contradictions (e.g., enhanced activity with bulky groups) may indicate allosteric binding modes .

Q. How does the stability of (S)-3-Chloro-α-(Boc-amino)benzenebutanoic acid vary under different storage conditions, and what degradation products are commonly observed?

- Methodological Answer :

- Storage : Store at 2–8°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture, which leads to carboxylic acid formation.

- Degradation Pathways : LC-MS analysis reveals two primary degradation products: (i) de-Boc compound (free amine) and (ii) oxidized chloro derivative (via radical intermediates under light). Accelerated stability studies (40°C/75% RH for 4 weeks) quantify degradation kinetics .

Q. What advanced analytical techniques resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Solutions include:

- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric impurities (e.g., des-chloro analogs).

- X-ray Crystallography : Resolve absolute configuration and confirm hydrogen-bonding interactions in enzyme co-crystals.

- Metabolite Profiling : Incubate with liver microsomes to identify active/inactive metabolites contributing to conflicting in vitro vs. in vivo results .

Q. What mechanistic insights explain the compound’s role in protease inhibition, and how can kinetic studies be designed to validate these mechanisms?

- Methodological Answer : The chloro and Boc-amino groups likely interact with protease active sites via halogen bonding and hydrogen bonding, respectively. Kinetic studies should:

- Use Fluorescent Substrates : Measure kcat/KM changes under varying inhibitor concentrations.

- Perform Molecular Dynamics (MD) Simulations : Map binding poses and identify critical residues (e.g., Ser or Cys nucleophiles).

- Competitive Inhibition Assays : Titrate with known inhibitors (e.g., lactacystin) to confirm binding site overlap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.